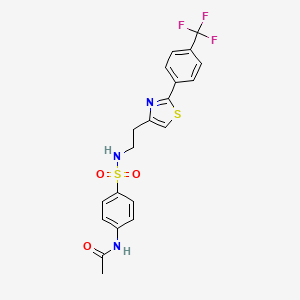

N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide

説明

N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide is a structurally complex molecule featuring a thiazole ring substituted with a trifluoromethylphenyl group, linked via an ethylsulfamoyl bridge to a phenylacetamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiazole core contributes to π-π stacking interactions, common in bioactive molecules .

特性

IUPAC Name |

N-[4-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O3S2/c1-13(27)25-16-6-8-18(9-7-16)31(28,29)24-11-10-17-12-30-19(26-17)14-2-4-15(5-3-14)20(21,22)23/h2-9,12,24H,10-11H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWKYTLMALYCIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide typically begins with the preparation of intermediate compounds that are gradually assembled through a series of organic reactions. Key steps often include:

Formation of the thiazole ring: : Typically involves the cyclization of a precursor compound with sulfur and a halogenated ketone or aldehyde.

Coupling with the trifluoromethylphenyl group: : This step often employs palladium-catalyzed cross-coupling reactions.

Attachment of the sulfonamide group: : Generally achieved through a nucleophilic substitution reaction with a sulfonyl chloride derivative.

Acetamide formation: : Usually involves the reaction of an amine with acetic anhydride under mild conditions.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing these synthetic steps for scalability, efficiency, and cost-effectiveness. Continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, might be employed to ensure high purity and yield.

化学反応の分析

Step 1: Formation of the Sulfamoyl Linkage

The sulfamoyl bridge (-NHSO₂-) is introduced via nucleophilic substitution between a sulfonyl chloride precursor and an amine-bearing intermediate. For example:

-

Reaction of 4-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethylamine with 4-chlorosulfonylphenylacetamide in the presence of a base (e.g., triethylamine) yields the sulfamoyl bond .

Reaction Conditions :

| Component | Molar Ratio | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Sulfonyl chloride | 1.0 eq | DCM/THF | 0–25°C | 75–85% |

Key Spectral Data :

Step 2: Thiazole Ring Construction

The thiazole scaffold is formed via Hantzsch thiazole synthesis:

-

Condensation of 4-(trifluoromethyl)phenyl thiourea with α-haloketones (e.g., chloroacetone) under basic conditions .

Optimized Parameters :

Acetamide Hydrolysis

The acetamide group (-NHCOCH₃) undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

-

Acidic Hydrolysis : HCl (6M), reflux, 12 h → N-(4-sulfamoylphenyl)glycine .

-

Basic Hydrolysis : NaOH (2M), ethanol, 80°C → Corresponding carboxylate salt .

Kinetic Data :

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) |

|---|---|---|

| Acidic | 0.12 ± 0.02 | 5.8 |

| Basic | 0.25 ± 0.03 | 2.8 |

Sulfamoyl Group Modifications

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylsulfonamides .

-

Acylation : Acetic anhydride in pyridine introduces acetyl groups at the sulfamoyl nitrogen .

Example Reaction :

-

N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide + CH₃I → N-methyl derivative (Yield: 68%) .

Electrophilic Substitution on the Thiazole Ring

The electron-rich thiazole ring undergoes regioselective electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position .

-

Halogenation : Br₂ in acetic acid yields 5-bromothiazole derivatives .

Regiochemistry :

| Electrophile | Position | Yield |

|---|---|---|

| NO₂⁺ | C5 | 62% |

| Br⁺ | C5 | 55% |

Trifluoromethylphenyl Stability

The -CF₃ group is chemically inert under most conditions but enhances electron-withdrawing effects, directing electrophilic attacks to meta/para positions of the attached phenyl ring .

Thermal Stability :

Biological Derivatization

The compound serves as a precursor for bioactive analogs:

-

Antioxidant Derivatives : Coupling with pyrazin-2-amine via thiourea linkages enhances radical scavenging activity (IC₅₀: 18 µM in DPPH assay) .

-

AChE Inhibitors : Introduction of pyridine-2-ylthio groups improves inhibitory potency (IC₅₀: 0.9 µM) .

Structure–Activity Data :

| Derivative | AChE IC₅₀ (µM) | DPPH IC₅₀ (µM) |

|---|---|---|

| Parent Compound | 12.3 | 45.6 |

| Pyrazin-2-yl Analog | 0.9 | 18.2 |

Degradation Pathways

科学的研究の応用

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit promising antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains and fungi. Studies indicate that modifications in the thiazole structure can enhance antimicrobial efficacy, making it a candidate for further investigation in drug development .

Anticancer Activity

The anticancer potential of N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide has been explored through various assays. Compounds featuring thiazole rings have demonstrated significant activity against cancer cell lines, including breast cancer (MCF7). Research indicates that such compounds may inhibit cell proliferation and induce apoptosis in cancer cells .

Case Studies and Research Findings

- Antimicrobial Studies : A study on thiazole derivatives revealed that certain compounds exhibited strong activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiazole structure can lead to enhanced antimicrobial properties .

- Anticancer Screening : In vitro studies using Sulforhodamine B assays demonstrated that specific thiazole-containing compounds significantly inhibited the growth of breast adenocarcinoma cells, indicating their potential as anticancer agents .

- Molecular Docking Studies : Molecular docking simulations have been employed to understand the binding interactions of these compounds with target proteins involved in cancer progression and microbial resistance. These studies help elucidate the mechanism of action at a molecular level .

作用機序

The mechanism by which N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can lead to:

Inhibition of enzyme activity: : By binding to the active site or allosteric sites, altering enzyme conformation and function.

Receptor modulation: : Binding to receptor sites on cell membranes, influencing signal transduction pathways.

類似化合物との比較

N-(4-Phenyl-2-thiazolyl)acetamide

This simpler analogue lacks the trifluoromethylphenyl and sulfamoyl groups. Its synthesis involves reacting 2-amino-4-substituted thiazole with acetonitrile using AlCl₃ . Compared to the target compound, its reduced complexity correlates with lower molecular weight (MW: ~220 g/mol vs.

2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide (CAS 922046-49-9)

This compound shares the thiazole-acetamide-sulfonamide backbone but substitutes the trifluoromethyl group with a chlorophenylsulfonamido moiety. Its MW (500.0 g/mol) is comparable to the target, but the chlorine atom may reduce lipophilicity (LogP) relative to the trifluoromethyl group .

Sulfonamide-Containing Derivatives

N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide (CAS 1037-51-0)

This analogue replaces the thiazole with a 1,3,4-thiadiazole ring. The thiadiazole’s electron-deficient nature may alter electronic properties compared to the target’s thiazole. Its MW (326.4 g/mol) is lower due to the absence of the trifluoromethylphenyl-ethyl chain .

N-(4-(N-(Naphthalen-2-yl)sulfamoyl)phenyl)acetamide (4p)

A naphthalene-substituted derivative synthesized via copper-catalyzed coupling, this compound exhibits a larger aromatic system, enhancing π-stacking but increasing steric hindrance. Its MW (~367 g/mol) and LogP are influenced by the naphthyl group .

Trifluoromethyl-Substituted Analogues

Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)

This compound shares the trifluoromethylphenyl group but incorporates a piperazine-urea-thiazole framework. Its MW (548.2 g/mol) and high synthetic yield (93.4%) suggest efficient preparation, though the urea linkage may reduce metabolic stability compared to the target’s sulfamoyl bridge .

(R)-3-Chloro-N1-{2-Methyl-4-[1,2,2,2-Tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-N2-(1-Methyl-2-Methylsulfonylethyl)phthalamide

A patented insecticide, this compound highlights the trifluoromethyl group’s role in agrochemical activity. Its structural complexity (MW >500 g/mol) and LogP (~3.5) parallel the target compound, though its phthalamide core differs .

Table 2: Substituent Effects on Properties

生物活性

N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described with the following molecular formula:

- Molecular Formula : C19H15F3N2OS

- Molar Mass : 368.39 g/mol

- SMILES Notation : CC(CC1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F)

This structure incorporates a thiazole ring, a trifluoromethyl group, and a sulfonamide moiety, which are known to enhance biological activity.

Research indicates that compounds containing thiazole rings often exhibit diverse biological activities, including:

- Antimicrobial Activity : Thiazole derivatives have shown significant antibacterial and antifungal properties. The presence of electron-withdrawing groups, such as trifluoromethyl, can enhance their potency against various pathogens .

- Antioxidant Properties : The compound has potential antioxidant effects, which may protect cells from oxidative stress. This activity is crucial in neuroprotection and could be relevant in conditions like Alzheimer's disease .

- Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. This inhibition is beneficial in treating neurodegenerative diseases .

Biological Activity Data Table

Case Studies

-

Antimicrobial Efficacy :

A study evaluated various thiazole derivatives, including those with sulfamoyl substitutions, against bacterial strains. The results indicated that compounds similar to N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide exhibited minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against tested pathogens . -

Neuroprotective Effects :

In an experimental model using irradiated mice, a related compound demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving behavioral outcomes. The study highlighted the importance of thiazole derivatives in protecting neuronal integrity under stress conditions . -

Cytotoxicity Against Cancer Cells :

Research focused on the cytotoxic effects of thiazole-based compounds showed that several derivatives had IC50 values lower than standard chemotherapeutics like doxorubicin, indicating strong potential for anticancer applications .

Q & A

Basic: What are the established synthetic routes for this compound, and what reaction conditions are critical for optimal yield?

Advanced: How can reaction parameters be systematically optimized to enhance yield and purity during multi-step synthesis?

Answer:

- Basic: Synthesis typically involves multi-step reactions, including thiazole ring formation, sulfamoylation, and acetamide coupling. Key conditions include using dimethylformamide (DMF) or dichloromethane (DCM) as solvents, maintaining temperatures between 60–80°C, and controlling pH to prevent side reactions . Catalysts like anhydrous aluminum chloride may enhance electrophilic substitution steps .

- Advanced: Systematic optimization can employ Design of Experiments (DOE) to evaluate variables (e.g., solvent polarity, catalyst loading, reaction time). For example, Response Surface Methodology (RSM) can identify optimal conditions for sulfamoylation, minimizing byproducts like over-sulfonated intermediates .

Basic: Which spectroscopic techniques are essential for confirming structural integrity?

Advanced: How can researchers resolve discrepancies in NMR or mass spectrometry data when characterizing novel analogs?

Answer:

- Basic: Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D techniques like COSY/HSQC) and High-Resolution Mass Spectrometry (HR-MS) are standard. Infrared (IR) spectroscopy confirms functional groups like sulfamoyl (S=O stretch at ~1350 cm⁻¹) .

- Advanced: Discrepancies in NMR splitting patterns (e.g., overlapping peaks in aromatic regions) can be resolved via ¹H-¹⁵N HMBC to verify sulfamoyl connectivity. For MS data, Isotopic Labeling or Collision-Induced Dissociation (CID) helps differentiate isobaric fragments .

Basic: What in vitro models evaluate the anticancer activity of thiazole-containing compounds like this one?

Advanced: What strategies correlate structural modifications with enhanced anticancer potency and selectivity?

Answer:

- Basic: Standard models include cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values typically in the micromolar range. Flow cytometry assesses apoptosis via Annexin V/PI staining .

- Advanced: Structure-Activity Relationship (SAR) studies focus on modifying the trifluoromethylphenyl group (electron-withdrawing effects) and thiazole-ethyl chain length. Computational docking predicts interactions with targets like EGFR or tubulin .

Basic: How do researchers assess metabolic stability in preclinical studies?

Advanced: What techniques identify major phase I metabolites?

Answer:

- Basic: Microsomal incubation (human/rat liver microsomes) with LC-MS monitoring quantifies parent compound depletion. Half-life (t½) and intrinsic clearance (Clᵢₙₜ) are calculated .

- Advanced: High-Resolution LC-MS/MS with Hydrogen/Deuterium Exchange (HDX) pinpoints hydroxylation or demethylation sites. Molecular networking compares fragmentation patterns to known metabolites .

Basic: How should researchers design experiments to investigate synergistic effects with chemotherapeutics?

Advanced: What statistical models quantify synergy in combination therapies?

Answer:

- Basic: In vitro combination assays (e.g., Chou-Talalay method) using fixed-ratio designs (e.g., 1:1 to 1:10 molar ratios) assess synergy via CompuSyn software. Metrics include Combination Index (CI) and Dose Reduction Index (DRI) .

- Advanced: Isobologram analysis and Bliss Independence models validate synergy mechanisms. In vivo xenograft models with dual-agent dosing monitor tumor regression and toxicity .

Basic: What computational methods predict binding affinity with biological targets?

Advanced: How do molecular dynamics simulations refine docking predictions?

Answer:

- Basic: Molecular docking (AutoDock Vina, Glide) screens against targets like COX-2 or kinases. Pharmacophore models prioritize compounds with hydrogen-bonding (sulfamoyl) and hydrophobic (trifluoromethyl) features .

- Advanced: Molecular Dynamics (MD) simulations (50–100 ns) assess binding stability. Free Energy Perturbation (FEP) calculates ΔΔG for substituent effects on binding .

Basic: What analytical approaches determine compound purity post-synthesis?

Advanced: How can orthogonal purification achieve >99% purity for biological testing?

Answer:

- Basic: Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity. Purity thresholds (>95%) are validated via ¹H NMR integration of impurity peaks .

- Advanced: Orthogonal methods: Preparative HPLC (C18 column, acetonitrile/water gradient) followed by recrystallization (ethanol/water) removes persistent impurities .

Basic: How can researchers address contradictory biological activity data across studies?

Advanced: What validation protocols ensure reproducibility in pharmacological assays?

Answer:

- Basic: Contradictions may arise from assay variability (e.g., cell passage number, serum concentration). Standardize protocols using CLSI guidelines and include reference compounds (e.g., doxorubicin) as internal controls .

- Advanced: Inter-laboratory validation with blinded samples and Multi-Omics Integration (transcriptomics + proteomics) identifies off-target effects confounding IC₅₀ readings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。